molecular formula C4H7NO2 B053737 2-Aminocyclopropane-1-carboxylic acid CAS No. 124330-65-0

2-Aminocyclopropane-1-carboxylic acid

Cat. No.: B053737
CAS No.: 124330-65-0
M. Wt: 101.1 g/mol
InChI Key: LHKAUBTWBDZARW-UHFFFAOYSA-N
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Description

2-Aminocyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a three-membered cyclopropane ring fused to the alpha carbon of the amino acid. It is a white solid and is naturally occurring in various plants .

Mechanism of Action

Target of Action:

ACC serves as the direct precursor for the plant hormone ethylene. It plays a pivotal role in regulating various vegetative and developmental processes. Ethylene, a gaseous plant hormone, influences seed germination, fruit ripening, leaf senescence, and abscission

Mode of Action:

Here’s how ACC interacts with its targets:

Biochemical Pathways:

ACC’s impact extends to various physiological processes. A balanced supply and consumption of ACC are essential for achieving the necessary ethylene production within specific spatial and temporal contexts .

Pharmacokinetics:

Action Environment:

Environmental factors significantly impact ACC’s efficacy and stability. These include light, temperature, humidity, and soil conditions.

Biochemical Analysis

Biochemical Properties

2-Aminocyclopropane-1-carboxylic acid is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . ACC synthase, encoded by a gene family in most plants, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues . ACC can also be metabolized by bacteria using ACC deaminase, favoring plant growth and lowering stress susceptibility .

Cellular Effects

This compound has been reported to function as a signal itself, independently from ethylene . It has been found to play a role in root cell expansion and guard mother cell division . ACC also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This conversion involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, pretreatment with ACC for 1 week can mitigate the negative impacts of heat stress . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

The metabolic pathway of this compound begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase . SAM is then converted to ACC by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .

Transport and Distribution

This compound is transported throughout the plant over short and long distances, remotely leading to ethylene responses . It is subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .

Subcellular Localization

The subcellular localization of this compound is mainly in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial methods are often proprietary and not widely disclosed.

Properties

IUPAC Name

2-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKAUBTWBDZARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 2
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 3
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 4
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 5
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 6
2-Aminocyclopropane-1-carboxylic acid

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